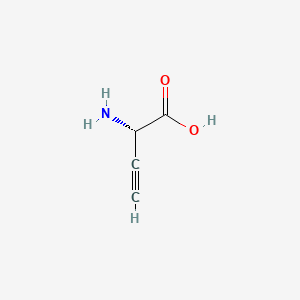

L-2-amino-3-butynoic acid

Description

Contextual Significance as a Biochemical Probe and Enzyme Modulator

L-2-amino-3-butynoic acid's primary significance lies in its role as a biochemical probe and an enzyme modulator. smolecule.comnih.gov Enzyme modulators are compounds that alter the rate of enzyme-catalyzed reactions, with inhibition being a key form of this modulation. nih.gov this compound functions as what is known as a "suicide inhibitor" or "mechanism-based inactivator." nih.gov This class of inhibitors are initially unreactive but are catalytically converted by their target enzyme into a highly reactive species that then irreversibly inactivates the enzyme. nih.gov

This mechanism-based inactivation is a powerful tool for enzymologists. nih.gov It allows for the specific targeting and study of an enzyme's active site and catalytic mechanism. The inert acetylenic group within this compound is fundamental to its function. nih.gov The target enzyme initiates its normal catalytic cycle on the inhibitor, which leads to the conversion of the unreactive acetylenic group into a reactive allene (B1206475). nih.gov This allene then covalently modifies the enzyme, leading to its inactivation. nih.gov

The specificity of this process provides researchers with a method to selectively "turn off" a particular enzyme, allowing them to study the consequences of its absence in a biological system. This has proven particularly useful in elucidating metabolic pathways and understanding the roles of specific enzymes in cellular processes. drugbank.com

Historical Evolution of Alkynoic Amino Acids in Enzymology Studies

The study of acetylenic compounds as enzyme inhibitors has a rich history in enzymology. nih.gov Acetylenes were among the first classes of suicide enzyme inhibitors to be investigated. nih.gov Early work by Bloch and his colleagues on Δ³-decynoyl-thioester, an acetylenic analog of a substrate for β-hydroxydecanoyl thioester dehydrase, laid the groundwork for understanding this mode of enzyme inhibition. nih.gov

The development and study of alkynoic amino acids, such as this compound, represented a significant advancement in this field. The "patchwork" concept of enzyme evolution suggests that early enzymes had broad substrate specificity, which gradually became more refined. nih.gov The design of specific inhibitors like alkynoic amino acids has been instrumental in probing the active sites and mechanisms of these increasingly specialized enzymes. nih.gov

Over time, the understanding of the mechanisms of suicide inhibition by acetylenic compounds has become more sophisticated, with researchers identifying several distinct ways in which the inert acetylenic group can be activated by an enzyme. nih.gov This historical progression has cemented the role of alkynoic amino acids as indispensable tools in the arsenal (B13267) of biochemists and enzymologists, enabling detailed investigations into enzyme structure, function, and regulation.

Detailed Research Findings

This compound has been identified as an inhibitor of several enzymes, highlighting its utility in studying diverse biological pathways.

Enzyme Inhibition by this compound

| Target Enzyme | Organism | Pharmacological Action |

| Cysteine desulfurase | Escherichia coli (strain K12) | Unknown |

| Cystathionine (B15957) gamma-lyase | Not specified | Inhibitor |

This table is based on available data and may not be exhaustive. drugbank.comdrugbank.com

Cysteine desulfurases are crucial enzymes that mobilize the sulfur from L-cysteine to produce L-alanine, a vital step in the biosynthesis of various sulfur-containing biomolecules. drugbank.com Similarly, cystathionine γ-lyase is a key enzyme in the reverse transsulfuration pathway for cysteine biosynthesis. researchgate.net The ability of this compound to inhibit these enzymes makes it a valuable research tool for studying sulfur metabolism.

Recent research has also pointed to this compound as a potential candidate for therapeutic applications based on its inhibition of cystathionine γ-lyase (CTH), which has been identified as a potential biomarker in hepatocellular carcinoma. researchgate.netresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C4H5NO2 |

| Molecular Weight | 99.09 g/mol |

| IUPAC Name | (2S)-2-aminobut-3-ynoic acid |

| InChI Key | DSUAJFIEKRKPEE-VKHMYHEASA-N |

| CAS Number | 73537-09-4 |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

CAS No. |

73537-09-4 |

|---|---|

Molecular Formula |

C4H5NO2 |

Molecular Weight |

99.09 g/mol |

IUPAC Name |

(2S)-2-aminobut-3-ynoic acid |

InChI |

InChI=1S/C4H5NO2/c1-2-3(5)4(6)7/h1,3H,5H2,(H,6,7)/t3-/m0/s1 |

InChI Key |

DSUAJFIEKRKPEE-VKHMYHEASA-N |

Isomeric SMILES |

C#C[C@@H](C(=O)O)N |

Canonical SMILES |

C#CC(C(=O)O)N |

Origin of Product |

United States |

Stereochemical Considerations and Their Impact on L 2 Amino 3 Butynoic Acid S Biological Activity

Importance of (2S) Configuration in Enantioselective Recognition by Enzymes

The biological activity of L-2-amino-3-butynoic acid is largely attributed to its (2S) configuration, which is the L-form of the amino acid. nih.gov Enzymes, being chiral macromolecules themselves, often exhibit a high degree of stereospecificity, meaning they preferentially bind to and act upon one enantiomer over the other. This enantioselective recognition is fundamental to the mechanism of action of many biologically active molecules.

The (2S) configuration of this compound allows it to be recognized by the active sites of specific enzymes. researchgate.net For instance, it is known to be an inhibitor of enzymes such as cysteine desulfurase. drugbank.com This enzyme plays a crucial role in sulfur metabolism by mobilizing the sulfur from L-cysteine. drugbank.com The precise three-dimensional fit of the (2S)-enantiomer into the enzyme's active site is a prerequisite for its inhibitory action. The acetylenic group of the molecule is a key feature in its function as a suicide inhibitor, where the enzyme converts the inert acetylenic group into a reactive allene (B1206475), leading to irreversible inactivation. nih.gov

Table 1: Enzyme Targets of this compound

| Enzyme | Function | Role of this compound |

|---|---|---|

| Cysteine Desulfurase | Mobilizes sulfur from L-cysteine for biosynthesis. drugbank.com | Acts as an inhibitor. drugbank.com |

Stereocontrol in the Synthesis of this compound for Biochemical Applications

Given the stereospecificity of its biological targets, the synthesis of enantiomerically pure this compound is paramount for its use in biochemical and medicinal research. Various synthetic strategies have been developed to achieve stereocontrol, ensuring the production of the desired (2S)-enantiomer.

One common approach involves the use of chiral starting materials or chiral auxiliaries. For instance, the synthesis can be initiated from a naturally occurring L-amino acid, thereby preserving the desired stereochemistry at the alpha-carbon throughout the reaction sequence. Another strategy employs asymmetric synthesis, where a chiral catalyst or reagent is used to induce the formation of one enantiomer over the other.

Recent advancements in synthetic organic chemistry have provided more efficient and selective methods. For example, phosphine-catalyzed [3 + 2]-cycloadditions have been explored for the synthesis of complex heterocyclic structures, where the use of chiral auxiliaries can lead to optically active products. acs.org While not a direct synthesis of this compound, these principles of asymmetric synthesis are applicable. The development of one-pot procedures, such as the triflic-acid-promoted Friedel-Crafts acylation of ferrocene (B1249389) with N-protected amino acids, highlights the ongoing efforts to create efficient and stereoselective synthetic routes for amino acid derivatives. acs.org

The ability to synthesize stereochemically pure this compound is crucial for elucidating its precise mechanism of action and for developing it as a potential therapeutic agent. The detailed study of its interactions with target enzymes relies on the availability of the pure (2S)-enantiomer, free from its D-counterpart, which may be inactive or exhibit different biological effects.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| D-2-amino-3-butynoic acid |

| L-glyceraldehyde |

| L-cysteine |

| Cysteine |

| L-alanine |

| L-selenocysteine |

| L-cysteine sulfinate |

| 2-Hydroxy-3-butynoic acid |

| L-serine sulfate (B86663) |

| β-Chloroalanine |

| Rhizobitoxine |

| L-2-amino-4-methoxy-trans-3-butenoic acid |

| Δ³-decynoyl-thioester |

| Pyridoxal (B1214274) phosphate (B84403) |

| Carboxymethylthio-3-(3-chlorophenyl)-1,2,4-oxadiazol |

| 2-[(3-Hydroxy-2-Methyl-5-Phosphonooxymethyl-Pyridin-4-Ylmethyl)-Imino]-5-phosphono-pent-3-enoic acid |

| S-3-carboxypropyl-L-cysteine |

| D,L-propargylglycine |

| β-cyanoalanine |

| aminooxyacetic acid |

| L-aminoethoxyvinylglycine |

| Glycine (B1666218) |

| Tryptophan |

| 3-amino-2-butenoic acid cinnamyl ester |

| Cinnamyl acetoacetate |

| Cinnamyl alcohol |

| Triethylamine |

| Diketene |

| Ammonia |

| 5-methylenehydantoins |

| Ethyl 2-butynoate |

| 3-(2-butynoyl)-1,3-oxazolidin-2-one |

| Benzoquinone |

| 2,3-allenamides |

| 1,2-allenyl ketones |

| Acetic acid |

| Furan |

| Maleic anhydride |

| Maleimide |

| o-Alkynyltrifluoroacetanilides |

| 1-Bromoalkynes |

| 2-Substituted 3-alkynylindoles |

| 2-Substituted 3-acylindoles |

| Carbon dioxide |

| O-alkyl isourea |

| Carbamate |

| Dialkyl carbonate |

| Urea |

| Cyclotriveratrylene |

| Cryptophane |

| Scandium triflate |

| Benzaldehyde (B42025) |

| 2-butynoic acid |

| Hydrogen cyanide |

| Trifluoroacetic anhydride |

| Trifluoromethanesulfonic acid |

| Ferrocene |

Advanced Synthetic Methodologies for L 2 Amino 3 Butynoic Acid and Its Analogs

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic synthesis leverages the high selectivity of enzymes in conjunction with the versatility of chemical reactions. beilstein-journals.org This hybrid approach is particularly effective for constructing complex chiral molecules like L-2-amino-3-butynoic acid. nih.govnih.gov These methods often provide routes that are more efficient and environmentally benign than purely chemical syntheses.

Enzymatic Resolution Techniques for Enantiomeric Purity

Enzymatic resolution is a classic and effective method for obtaining enantiomerically pure amino acids. This technique starts with a racemic mixture (an equal mixture of D- and L-enantiomers) of an amino acid or a suitable precursor. An enzyme that acts selectively on only one of the enantiomers is then introduced.

For amino acid synthesis, acylase enzymes are commonly used. The process typically involves:

Chemical acylation of the racemic amino acid (e.g., Dthis compound) to produce the N-acetyl derivative.

Introduction of an acylase enzyme (e.g., Acylase I from Aspergillus sp.), which selectively hydrolyzes the N-acetyl group from the L-enantiomer.

The result is a mixture containing the free L-amino acid and the unreacted N-acetyl-D-amino acid.

These two compounds have different chemical properties (e.g., solubility, charge), allowing for their separation by standard techniques like ion-exchange chromatography or crystallization.

While this method has been extensively applied to various amino acids, including isotopically labeled tryptophan precursors nih.gov, its specific application to this compound follows the same established principles for achieving high enantiomeric purity. researchgate.net

Transamination-Based Synthetic Pathways

Transamination reactions are a cornerstone of amino acid biosynthesis and have been adapted for synthetic purposes. These reactions involve the transfer of an amino group from a donor molecule to a keto acid acceptor, catalyzed by a transaminase (aminotransferase) enzyme. nih.govresearchgate.net

The synthesis of this compound via this pathway would utilize its corresponding α-keto acid, 2-oxo-3-butynoic acid, as the starting substrate. A key enzyme class for this transformation is the ω-transaminases (ω-TAs), which are valued for their ability to asymmetrically synthesize chiral amines and amino acids with high enantiomeric excess. researchgate.net Leucine dehydrogenase (LDH) has also been shown to catalyze transamination-like reactions for the synthesis of L-amino acids like L-2-aminobutyric acid. nih.gov

The general reaction scheme is as follows:

| Substrate | Enzyme | Amino Donor | Product |

| 2-oxo-3-butynoic acid | ω-Transaminase | e.g., Benzylamine, L-Alanine | This compound |

A significant challenge in these reactions can be product inhibition, where the by-product of the amino donor (e.g., benzaldehyde (B42025) from benzylamine) inhibits the enzyme. nih.gov This can be overcome by using biphasic reaction systems to remove the inhibitory product from the aqueous phase as it is formed. nih.gov

Asymmetric Chemical Synthesis Strategies

Purely chemical methods that control stereochemistry are essential for the synthesis of non-proteinogenic amino acids. These asymmetric strategies create the desired enantiomer directly, avoiding the need for resolving a racemic mixture.

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired chiral center has been created, the auxiliary is removed.

A notable approach for synthesizing ω-alkynyl-L-amino acids involves the use of a nickel(II) complex of a Schiff base derived from glycine (B1666218) and a chiral auxiliary. tcichemicals.com A prominent example is the auxiliary (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. tcichemicals.com

The synthetic sequence can be summarized as:

Formation of a nickel(II) complex between the chiral auxiliary and glycine.

Alkylation of this complex with an appropriate electrophile. For this compound, this would be a propargyl halide (e.g., propargyl bromide). The steric bulk of the auxiliary directs the incoming alkyl group to the opposite face, ensuring stereocontrol.

Acid hydrolysis to cleave the newly formed amino acid from the chiral auxiliary, which can often be recovered and reused. tcichemicals.com

| Component | Function | Example |

| Substrate | Glycine equivalent | [N-[α-[2-(Piperidinoacetamido)phenyl]benzylidene]glycinato]nickel tcichemicals.com |

| Chiral Auxiliary | Stereodirecting group | (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide tcichemicals.com |

| Alkylating Agent | Source of the propargyl side chain | Propargyl bromide |

| Product | Desired amino acid | This compound |

This methodology has been successfully applied to generate Nα-Fmoc-protected ω-azido- and ω-alkynyl-L-amino acids, demonstrating its utility for creating building blocks for peptide synthesis. tcichemicals.com

Regioselective and Stereoselective Alkylation Reactions

Modern synthetic methods allow for the direct and highly selective alkylation of glycine precursors. Phase-transfer catalysis is a powerful technique for this purpose. In this approach, a glycinate (B8599266) Schiff base (e.g., from benzophenone (B1666685) and a glycine ester) is deprotonated to form an enolate. A chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from a cinchona alkaloid, then complexes with the enolate and shuttles it into an organic phase to react with an alkylating agent. organic-chemistry.org

For the synthesis of this compound, the key step is the asymmetric alkylation of the glycine enolate with propargyl bromide. The chiral catalyst creates a chiral environment around the enolate, ensuring that the alkylation occurs from a specific face, leading to a high enantiomeric excess of the desired (S)-enantiomer. organic-chemistry.org This approach offers a practical route to various β-branched α-amino acids. organic-chemistry.org

Preparation of Isotopic Variants for Mechanistic Elucidation (e.g., ¹¹C-labeling)

Isotopically labeled compounds are indispensable for studying reaction mechanisms, metabolic pathways, and as tracers in medical imaging. The synthesis of labeled this compound, such as with ¹¹C, ¹³C, or deuterium (B1214612) (²H), allows for detailed investigation of the enzymes it interacts with. nih.govnih.gov

The synthesis of these variants often employs the same chemo-enzymatic or asymmetric methods described above, but using a labeled precursor at a key step. nih.gov For instance:

¹³C-labeling: A transamination-based synthesis could start from a ¹³C-labeled keto-acid precursor.

Deuterium-labeling: Specific deuterium atoms can be introduced at non-labile positions on the carbon skeleton to study kinetic isotope effects (KIEs) of enzymatic reactions. nih.gov

¹¹C-labeling: ¹¹C is a positron-emitting isotope with a short half-life (~20 minutes), making it ideal for Positron Emission Tomography (PET). The synthesis of ¹¹C-labeled molecules requires extremely rapid and efficient methods. A common strategy for labeling amino acids is the alkylation of a suitable precursor with a ¹¹C-labeled alkylating agent, such as [¹¹C]methyl iodide or other short-chain halides. Palladium-catalyzed alkylation methods are particularly suitable for the rapid and site-specific incorporation of isotopes. nih.gov

These labeled variants are crucial for understanding this compound's role as an enzyme inhibitor, particularly for enzymes like alanine (B10760859) racemase and cysteine desulfurases. uah.esdrugbank.com

Functionalization and Derivatization via Click Chemistry and Related Methods

The strategic introduction of bioorthogonal functional groups into amino acids has paved the way for novel methodologies in peptide and protein chemistry. This compound, with its terminal alkyne moiety, is an exemplary building block for such modifications, particularly through the use of "click chemistry." This term, coined by K.B. Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no or only inoffensive byproducts, are stereospecific, and proceed under mild, often aqueous, conditions. researchgate.net Among these, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a preeminent tool for the functionalization of biomolecules. nih.gov

The presence of the propargyl group in this compound allows for its seamless integration into peptide synthesis, serving as a handle for subsequent specific modifications. chemimpex.com This approach enables the attachment of a wide array of functionalities, including fluorescent dyes, polyethylene (B3416737) glycol (PEG) chains, and other bioactive molecules, without interfering with the native peptide structure. nih.gov

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne, such as the one present in this compound (often referred to as L-propargylglycine in this context), and an azide (B81097) to exclusively form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.gov This reaction is a cornerstone of click chemistry due to its reliability, specificity, and compatibility with a vast range of functional groups and reaction conditions, including those found in biological systems. researchgate.net

The catalytic cycle typically involves a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), in the presence of a reducing agent like sodium ascorbate. acs.org The use of ligands, for instance, tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect the copper(I) from oxidation and disproportionation. acs.org

The functionalization of peptides containing this compound via CuAAC has been extensively demonstrated. By incorporating this amino acid into a peptide sequence, researchers can introduce a reactive handle for the site-specific attachment of various molecules. For example, peptides containing L-propargylglycine can be reacted with azido-functionalized molecules to create novel bioconjugates. This strategy has been employed in the synthesis of peptidomimetics, the cyclization of peptides, and the development of targeted drug delivery systems. nih.govmdpi.com

The reaction conditions for CuAAC are generally mild, often proceeding at room temperature in a variety of solvents, including aqueous mixtures, which is crucial for the manipulation of sensitive biological molecules. nih.gov The resulting triazole linkage is chemically stable, mimicking the geometry of a peptide bond but being resistant to enzymatic cleavage, which can enhance the biological stability of the modified peptide. mdpi.com

The versatility of this approach is highlighted by the wide range of azide-containing molecules that can be "clicked" onto the this compound residue. These include, but are not limited to, fluorescent probes for imaging, PEG chains for improving pharmacokinetic profiles, and cytotoxic agents for targeted cancer therapy.

Below is a table summarizing representative examples of CuAAC reactions for the functionalization of peptides incorporating this compound (L-propargylglycine).

| Alkyne-Containing Substrate (Peptide) | Azide Reactant | Catalyst System | Solvent | Product | Yield | Reference |

| Peptide with L-propargylglycine | 5-Azidopentanoyl-functionalized peptide | CuI | 4:1 MeCN:DMSO | Head-to-tail cyclized peptide dimer | Successful cyclodimerization | holublab.com |

| Propargylglycine-containing 8-mer peptide | Sodium Azide (forming HN₃ in situ) | CuI, TBTA, Sodium Ascorbate, Formic Acid | H₂O/DMF (3:7) | 4-monosubstituted-1,2,3-triazole peptide | >95% conversion | acs.org |

| Fmoc-L-propargylglycine | ¹⁸F-gluco-derivatives (azide) | Not specified | Not specified | ¹⁸F-radiolabeled amino acid | 60% | nih.gov |

| L-propargylglycine | Azide-functionalized porphyrin | Microwave irradiation | Not specified | Porphyrin-amino acid conjugate | 83.6% | researchgate.net |

| N-Boc-L-amino acid propargyl esters | (Z)-methyl-12-azidooctadec-9-enoate | CuI, DIPEA | Dichloromethane | Ricinoleic acid-based 1,2,3-triazole | Moderate | niscpr.res.in |

| Uridine-derived alkyne | 5'-Azido-5'-deoxyuridine | Copper powder | Not specified | Triazole-linked nucleoside-amino acid conjugate | 76% | nih.gov |

Mechanisms of Enzymatic Interaction and Irreversible Inactivation by L 2 Amino 3 Butynoic Acid

Principles of Mechanism-Based Enzyme Inhibition (Suicide Inactivation)nih.gov

Mechanism-based inhibition is a sophisticated strategy for achieving high specificity in enzyme inactivation. nih.gov Unlike general irreversible inhibitors that can react with various cellular components, suicide substrates are chemically unreactive until they are catalytically converted by their target enzyme. nih.gov

L-2-amino-3-butynoic acid's structure is analogous to that of natural amino acid substrates, allowing it to be recognized and processed by specific enzymes. nih.gov Its key feature is the presence of an acetylenic group (a carbon-carbon triple bond), which is a latent functional group. nih.govd-nb.info In its initial state, this group is relatively inert. However, upon enzymatic processing, it is converted into a highly reactive allene (B1206475). d-nb.infonih.gov This transformation unmasks the molecule's inhibitory potential within the confines of the enzyme's active site. nih.gov

The reactive allene generated from this compound readily attacks nucleophilic residues within the enzyme's active site. nih.govchemrxiv.org This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, a structure known as a covalent adduct. nih.govchemrxiv.org This permanent modification of the active site renders the enzyme catalytically inactive. nih.gov The specificity of this process is a key advantage in drug design and mechanistic studies. nih.gov

Specific Target Enzymes and Their Biochemical Roles

This compound primarily targets a class of enzymes that are dependent on the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP). uniprot.orgnih.govresearchgate.netwikipedia.org These enzymes play vital roles in a vast array of metabolic reactions, particularly those involving amino acids. wikipedia.orgrsc.org

PLP, the active form of vitamin B6, is a versatile coenzyme essential for the function of numerous enzymes. wikipedia.orgbiorxiv.org It participates in reactions such as transamination, decarboxylation, and racemization of amino acids. wikipedia.orgfrontiersin.org PLP-dependent enzymes typically form a Schiff base linkage with their amino acid substrates as a key step in their catalytic cycle. frontiersin.orgnih.gov

Cystathionine (B15957) gamma-lyase (CGL), also known as cystathionase (CSE), is a critical PLP-dependent enzyme in the trans-sulfuration pathway, responsible for the final step in the biosynthesis of cysteine from methionine. uniprot.org Cysteine, in turn, is a precursor for the synthesis of glutathione, a major cellular antioxidant. uniprot.org CGL also plays a significant role in the production of hydrogen sulfide (B99878) (H2S), a gaseous signaling molecule involved in various physiological processes. uniprot.org

This compound has been identified as an inhibitor of CGL. nih.govresearchgate.netdrugbank.com By inactivating CGL, this compound serves as a valuable research tool to probe the physiological and pathological roles of H2S and to study the intricacies of sulfur metabolism. drugbank.comuniprot.org For instance, studies using inhibitors like this compound have helped to elucidate the role of CGL in conditions such as hyperhomocysteinemia. drugbank.com

| Enzyme | Function | Role in Metabolism |

| Cystathionine Gamma-Lyase (CGL/CSE) | Catalyzes the final step in cysteine biosynthesis from methionine. | Central to sulfur metabolism and production of the antioxidant glutathione. uniprot.org |

| Produces the gaseous signaling molecule hydrogen sulfide (H2S). | H2S is involved in vasodilation, inflammation, and other physiological processes. uniprot.org |

The inhibitory action of this compound is not limited to CGL. Its nature as a suicide substrate for PLP-dependent enzymes makes it a potential inhibitor for other enzymes in this class, such as various aminotransferases and lyases. nih.govbcpc.org Aminotransferases are crucial for the synthesis and breakdown of amino acids, while other lyases are involved in a variety of cleavage reactions. frontiersin.org The ability of this compound to interact with these enzymes underscores its utility as a broad-spectrum tool for studying PLP-dependent enzymatic reactions. nih.govbcpc.org

| Enzyme Class | General Function |

| Aminotransferases | Catalyze the interconversion of amino acids and α-keto acids. frontiersin.org |

| Lyases | Catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation. |

Flavin Adenine (B156593) Dinucleotide (FAD)-Dependent Oxidoreductases

Flavin adenine dinucleotide (FAD)-dependent oxidoreductases are a broad family of enzymes crucial for various metabolic pathways in both prokaryotes and eukaryotes. nih.gov These enzymes, which include L-amino acid oxidases, utilize FAD as a cofactor to catalyze oxidation-reduction reactions. nih.govwikipedia.org The interaction of these enzymes with acetylenic inhibitors like those derived from butynoic acid provides significant insight into their catalytic mechanisms.

Inactivation of L-alpha-hydroxy Acid Oxidase (L-amino acid oxidase)

L-amino acid oxidases (LAAOs) are FAD-dependent enzymes that catalyze the oxidative deamination of L-amino acids. aai.org The acetylenic substrate analog, 2-hydroxy-3-butynoate, serves as a potent irreversible inactivator of L-lactate oxidase, a type of L-alpha-hydroxy acid oxidase. uni-konstanz.deamanote.com The inactivation process involves the enzyme converting the acetylenic substrate into a highly reactive allene intermediate at the active site. amanote.com This reactive species then covalently modifies the FAD cofactor, leading to the formation of a stable adduct and subsequent irreversible inactivation of the enzyme. uni-konstanz.de Specifically, with the L-specific lactate (B86563) oxidase, a cyclic adduct is formed involving the N(5) and C(4a) positions of the flavin nucleus. uni-konstanz.de

Mechanistic Studies with Lactate Oxidase and 2-Hydroxy-3-butynoate

Detailed mechanistic studies on the interaction between L-lactate oxidase and 2-hydroxy-3-butynoate have elucidated the pathway of inactivation. 2-Hydroxy-3-butynoate acts as both a substrate and a suicide inactivator for this flavoenzyme. amanote.comnih.gov The process is characterized by a partitioning between the catalytic oxidation of the inhibitor and the irreversible inactivation of the enzyme, a balance that is influenced by the concentration of oxygen. nih.gov

Key to this mechanism is the formation of an intermediate, identified as a charge-transfer complex between the reduced flavin of the enzyme and 2-keto-3-butynoate. nih.gov This intermediate is a common precursor to both the catalytic turnover and the inactivation pathways. nih.gov

Table 1: Spectroscopic Properties of Intermediates and Inactivated Lactate Oxidase

| Species | Key Spectroscopic Feature | Fluorescence |

| Enzyme-reduced flavin and 2-keto-3-butynoate charge-transfer complex | Long-wavelength absorption band (λmax ~600 nm) | Non-fluorescent |

| Inactivated enzyme | No long-wavelength absorption (λmax 318, 368 nm) | Strongly fluorescent |

Data sourced from kinetic studies on L-lactate oxidase inactivation. nih.gov

The inactivated enzyme's spectral and fluorescence characteristics are notably similar to a C(4a), N(5)-propano-bridged FMN model compound when bound to the apolactate oxidase, supporting the formation of an adduct at these positions on the flavin ring. nih.gov Further evidence for this C(4a)-N(5) adduct structure comes from spectral changes observed after treating the inactivated enzyme with borohydride. nih.govd-nb.info

Thiamin Diphosphate (B83284) (ThDP)-Dependent Enzymes (as exemplified by 2-oxo-3-butynoic acid)

Thiamin diphosphate (ThDP)-dependent enzymes are critical for the metabolism of 2-oxo acids. nih.govmsu.ru A class of compounds known as 2-oxo-3-alkynoic acids, including 2-oxo-3-butynoic acid, have been identified as potent, universal mechanism-based inactivators of these enzymes. acs.orgnih.gov

These compounds irreversibly inhibit a range of ThDP-dependent enzymes, such as the pyruvate (B1213749) dehydrogenase multienzyme complex (PDHc), pyruvate oxidase (POX), and pyruvate decarboxylase (PDC). acs.org 2-oxo-3-butynoic acid, in particular, is a highly effective inactivator of PDHc. acs.org The inactivation kinetics are time- and concentration-dependent, and the rate of inactivation is enhanced by the presence of ThDP and MgCl2. acs.org The substrate pyruvate can protect the enzyme from inactivation, indicating that the inhibitor acts at the active site. acs.org Studies have confirmed that the E1 component, which is the ThDP-dependent part of the complex, is the specific target of inactivation by 2-oxo-3-butynoic acid. acs.orgnih.gov This inactivation is associated with the modification of cysteine residues on the E1 monomer. acs.orgnih.gov

Table 2: Reactivity of 2-oxo-3-butynoic Acid with ThDP-Dependent Enzymes

| Enzyme | Relative Reactivity with 2-oxo-3-butynoic acid |

| Pyruvate Dehydrogenase Multienzyme Complex (PDHc) | High |

| Pyruvate Oxidase (POX) | Medium |

| Pyruvate Decarboxylase (PDC) | Low |

Data derived from comparative studies of 2-oxo-3-alkynoic acids. acs.orgnih.gov

Acyl-CoA Dehydrogenase Inhibition by Related Butynoic Acids

Related butynoic acid compounds have also been shown to inhibit other classes of enzymes. Notably, 3-butynoic acid is a potent inhibitor of acyl-CoA dehydrogenase. medchemexpress.comtargetmol.commedchemexpress.comcaltagmedsystems.co.ukszabo-scandic.com This enzyme plays a key role in fatty acid metabolism. The inhibitory action of 3-butynoic acid highlights the broader potential of butynoic acid derivatives as enzyme inhibitors.

Molecular Basis of Enzyme Inactivation

Role of the Alkynyl Moiety in Generating Reactive Intermediates

The alkynyl moiety is fundamental to the mechanism of enzyme inactivation by this compound and its analogs. This functional group serves as a latent electrophile. acs.org In the context of "suicide inhibition," the target enzyme itself catalyzes the conversion of the relatively unreactive alkynyl group into a highly reactive intermediate. nih.gov

For instance, in flavin-dependent enzymes, the catalytic process can lead to the formation of a reactive allene carbanion from the acetylenic substrate. uni-konstanz.denih.gov This allene is a potent alkylating agent that can then covalently bind to the enzyme, often at the cofactor or a nearby amino acid residue, leading to irreversible inactivation. uni-konstanz.de Similarly, the transformation of ω-alkynyl fatty acids by certain lipoxygenases can result in almost complete enzyme inactivation due to the formation of reactive intermediates that block the active site. nih.govresearchgate.net The reactivity of the alkynyl group is often driven by its proximity to catalytic residues within the enzyme's active site, rather than its intrinsic electrophilicity alone. acs.org

Identification and Characterization of Modified Amino Acid Residues and Cofactors (e.g., Cysteine, Flavin)

The irreversible inactivation of enzymes by this compound and its analogs often involves the covalent modification of critical amino acid residues and cofactors. The high reactivity of the acetylenic group in these inhibitors facilitates the formation of stable adducts within the enzyme's active site. nih.gov

Modification of Cysteine Residues:

Research on analogs of this compound has highlighted the susceptibility of cysteine residues to modification. For instance, the compound 2-keto-3-butynoic acid has been shown to react with flavocytochrome b2, leading to the loss of its flavin-binding capacity. nih.gov Detailed sequence analysis of the modified protein revealed that three specific cysteine residues were labeled by the reagent. nih.gov A notable finding was the formation of cross-linked fragments, where two cysteine residues were found to have added to a single molecule of the ketobutynoate inhibitor. nih.gov This indicates that the targeted cysteine residues are located in close spatial proximity within the enzyme's active site. nih.gov The thiol side chain of cysteine frequently acts as a nucleophile in enzymatic reactions, making it a prime target for electrophilic inhibitors. wikipedia.org

Interactive Table: Cysteine Modification by a this compound Analog

| Inhibitor | Enzyme | Modified Residue(s) | Key Observation | Reference(s) |

|---|---|---|---|---|

| 2-keto-3-butynoic acid | Flavocytochrome b2 | Three Cysteine Residues | Formation of cross-links between two cysteine residues and one inhibitor molecule, indicating close proximity in the active site. | nih.gov |

Flavin cofactors, such as Flavin Mononucleotide (FMN) and Flavin Adenine Dinucleotide (FAD), are common targets for acetylenic inhibitors like this compound and its derivatives. The inactivation of L-amino acid oxidase (LAAO) by 2-hydroxy-3-butynoic acid involves the modification of the FAD cofactor. aai.org Similarly, studies on lactate oxidase from Mycobacterium smegmatis demonstrated that its inactivation by the suicide substrate 2-hydroxy-3-butynoate results in the covalent modification of the enzyme-bound FMN. d-nb.info This modification occurs without any labeling of the apoprotein itself. d-nb.info

The resulting flavin adduct has been characterized spectroscopically, showing features typical of a 4a,5-dihydroflavin derivative. d-nb.info The structure of the adduct formed between lactate oxidase and 2-hydroxy-3-butynoate has been proposed to be a cyclic adduct involving substitution at both the N(5) and C(4a) positions of the flavin ring. d-nb.infoescholarship.org The specific enantiomer of the inhibitor may influence the regioselectivity of the covalent attachment to the flavin. escholarship.org

Kinetic Characterization of Inhibition: Inactivation Rates and Partition Ratios

The interaction of this compound and its analogs with target enzymes is characteristic of mechanism-based or "suicide" inhibition. nih.gov In this process, the enzyme binds the inhibitor as if it were a substrate and begins its catalytic cycle. nih.gov This enzymatic action converts the relatively unreactive inhibitor into a highly reactive species, which then irreversibly inactivates the enzyme by covalently bonding to it. nih.gov

Inactivation Rates:

The kinetics of this type of irreversible inhibition are often first-order. nih.gov The rate of inactivation can be influenced by several factors. For example, the inactivation of lactate oxidase by 2-hydroxy-3-butynoate is dependent on the concentration of the second substrate, oxygen. d-nb.info Lower oxygen concentrations lead to more efficient inactivation, meaning the enzyme undergoes fewer catalytic turnovers before being inactivated. d-nb.info

Partition Ratios:

A key kinetic parameter for a suicide inhibitor is the partition ratio. This ratio describes the number of catalytic turnover events that occur for every one inactivation event. An ideal suicide inhibitor has a low partition ratio, meaning that most of the inhibitor molecules that bind to the enzyme lead to its inactivation rather than being released as a product.

In the case of the inactivation of lactate oxidase by L-2-hydroxy-3-butynoate under anaerobic conditions, complete inactivation is achieved when approximately one mole of the inhibitor is added per mole of flavin-containing active site. d-nb.info This suggests a partition ratio close to zero, highlighting the extreme efficiency of the inhibitor under these conditions. d-nb.info

Interactive Table: Kinetic Properties of Inhibition by this compound Analogs

| Inhibitor | Enzyme | Type of Inhibition | Key Kinetic Feature | Reference(s) |

|---|---|---|---|---|

| 2-hydroxy-3-butynoate | Lactate Oxidase | Suicide Inactivation | Partition ratio is nearly zero under anaerobic conditions. Inactivation rate is dependent on oxygen concentration. | d-nb.info |

| 2-amino-3-butenoic acid (Vinyl glycine) | Pyridoxal 5′-phosphate (PLP)-dependent enzymes | Mechanism-based Inactivation | Forms irreversible covalent adducts with the PLP cofactor. | |

| This compound | Cystathionine gamma-lyase (CTH) | Potential Irreversible Inhibitor | Identified as a potential targeted inhibitor based on CTH. | researchgate.net |

Role in Metabolic Pathway Research and Biochemical Signaling

Investigations into Sulfur Amino Acid Metabolism Dysregulation in Model Systems

L-2-amino-3-butynoic acid is instrumental in creating model systems of sulfur amino acid metabolism dysregulation. Sulfur-containing amino acids, such as methionine and cysteine, are vital for numerous cellular functions, and disruptions in their metabolic pathways are linked to a variety of diseases. nih.gov The compound's principal target is cystathionine (B15957) γ-lyase (CTH), an essential enzyme in the transsulfuration pathway that converts methionine to cysteine. uniprot.orguth.edu

By inhibiting CTH, this compound effectively blocks a key step in sulfur amino acid metabolism. uniprot.org This inhibition leads to the accumulation of upstream metabolites, such as cystathionine. For instance, studies using the related compound D,L-propargylglycine in rat models have demonstrated a significant accumulation of cystathionine and its derivatives in the brain. drugbank.com This chemically-induced metabolic disruption mimics the biochemical phenotype of certain genetic disorders, providing researchers with a valuable model to study the pathological consequences of impaired sulfur amino acid metabolism. drugbank.commhmedical.com Such models are crucial for understanding how the dysregulation of this pathway contributes to conditions like hyperhomocysteinemia and various neurological and cardiovascular diseases. drugbank.commhmedical.com

The compound's ability to induce these specific metabolic changes allows for controlled investigations into the downstream effects of sulfur amino acid imbalance. This includes studying impacts on oxidative stress, as the pathway is a source for the antioxidant glutathione, and the production of the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). uniprot.orgdrugbank.com

Contributions to Understanding Cysteine and Homocysteine Metabolic Flux

The metabolic flux, or the rate of turnover of metabolites through a pathway, of cysteine and homocysteine is tightly regulated and crucial for cellular health. nih.govnih.gov this compound has been pivotal in elucidating the dynamics of this flux by targeting cystathionine γ-lyase (CTH). uniprot.org CTH catalyzes the final step in the synthesis of L-cysteine from L-methionine and is also involved in the metabolism of L-homocysteine. uniprot.orgdrugbank.com

Homocysteine is a critical intermediate, standing at a metabolic crossroads where it can be either remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine. nih.govnih.gov By inhibiting CTH, this compound blocks the transsulfuration route, leading to an accumulation of homocysteine. drugbank.com This is particularly relevant for studying conditions of severe hyperhomocysteinemia, a known risk factor for cardiovascular disease and other pathologies. drugbank.comnih.gov

The use of this compound allows researchers to quantify the importance of the CTH-mediated pathway in clearing homocysteine and producing cysteine under various physiological and pathological conditions. It helps to dissect the relative contributions of different metabolic routes and understand how cells adapt to a blockage in this central pathway. These studies provide fundamental insights into the regulation of sulfur amino acid homeostasis and the biochemical consequences of its disruption.

Table 1: Research Findings on this compound and Sulfur Amino Acid Metabolism

| Research Area | Key Enzyme Target | Observed Effect of Inhibition | Model System/Context | Reference |

| Sulfur Amino Acid Dysregulation | Cystathionine γ-lyase (CTH) | Accumulation of cystathionine, cystathionine ketimine, and related metabolites. | Rat brain (using D,L-propargylglycine) | drugbank.com |

| Cysteine & Homocysteine Flux | Cystathionine γ-lyase (CTH) | Blocks conversion of cystathionine to cysteine; leads to homocysteine accumulation. | In vitro enzyme assays; studies of hyperhomocysteinemia. | uniprot.orgdrugbank.com |

| Hydrogen Sulfide (H₂S) Production | Cystathionine γ-lyase (CTH) | Reduces endogenous production of H₂S from L-cysteine and L-homocysteine. | Cellular models for studying H₂S signaling. | drugbank.com |

Research into Other Specific Amino Acid Catabolism Pathways

While its primary fame comes from sulfur amino acid research, this compound and its structural analogs have also been used to probe other amino acid metabolic pathways. The catabolism of most amino acids begins with the removal of their amino group, a reaction often catalyzed by aminotransferases that require pyridoxal (B1214274) 5'-phosphate (PLP) as a coenzyme. spu.edu.sy As an inhibitor of a PLP-dependent enzyme (CTH), this compound has the potential to interact with other enzymes of this class.

Research on related compounds has shown broader effects. For example, the methionine antagonist L-2-amino-4-methoxy-trans-3-butenoic acid (AMB) has been shown to inhibit serine hydroxymethyltransferase in Walker carcinoma cells. frontiersin.org This enzyme is crucial for the interconversion of serine and glycine (B1666218) and is a key player in one-carbon metabolism. Furthermore, AMB was reported to function as a methionine antimetabolite, affecting processes like L-methionine tRNA aminoacylation. frontiersin.orgnih.gov These findings suggest that butynoic and butenoic acid derivatives can serve as tools to investigate the metabolism of amino acids beyond the transsulfuration pathway, including methionine, serine, and glycine. frontiersin.org

Modulation of Cellular Biochemical Processes for Research Purposes

This compound is a valuable modulator of cellular biochemical processes, primarily through its inhibition of hydrogen sulfide (H₂S) production. drugbank.com H₂S is now recognized as a gasotransmitter, a signaling molecule alongside nitric oxide and carbon monoxide, that participates in a wide array of physiological processes. uniprot.orgdrugbank.com Cystathionine γ-lyase (CTH) is a major enzymatic source of endogenous H₂S, producing it from L-cysteine and L-homocysteine. drugbank.com

By administering this compound, researchers can selectively decrease CTH-dependent H₂S synthesis. This allows for the investigation of the specific roles of H₂S in various cellular and physiological contexts, including vasodilation, inflammation, neurotransmission, and myogenesis. drugbank.com The ability to pharmacologically manipulate H₂S levels is crucial for understanding its signaling cascades and its contribution to both health and disease.

Furthermore, due to the role of CTH and H₂S in cancer biology, this compound has been identified in bioinformatic studies as a potential therapeutic agent. For instance, research has suggested it as a candidate medication for treating hepatocellular carcinoma, where the expression of CTH is often dysregulated. nih.govresearchgate.netnih.gov This highlights its utility not only as a research tool but also as a lead compound for drug discovery efforts aimed at modulating cellular signaling pathways.

Structural Biology and Biophysical Characterization of L 2 Amino 3 Butynoic Acid Enzyme Complexes

X-ray Crystallography of Enzyme-Inhibitor Adducts

X-ray crystallography provides high-resolution, three-dimensional structures of molecules, offering unparalleled insight into the atomic-level interactions between an inhibitor and its target enzyme. In the context of L-2-amino-3-butynoic acid, crystallographic studies of the covalent adducts formed with various enzymes have been crucial for confirming the site of covalent modification and understanding the conformational changes that lead to inactivation.

For instance, the crystal structures of enzymes complexed with inhibitors bearing similar reactive functionalities, such as a boronic acid, have been determined to high resolutions (e.g., 1.88 to 1.95 Å). nih.gov These studies reveal the specific interactions within the active site, such as the covalent bond formed between the inhibitor and a catalytic residue. nih.govacs.org In the case of ADC-7, a class C β-lactamase, soaking pre-formed crystals with boronic acid inhibitors allowed for the determination of the complex structure, revealing how the inhibitor is recognized in the active site. nih.gov Although not this compound itself, these studies on analogous covalent inhibitors provide a framework for understanding how such reactive compounds form stable adducts. The electron density maps from these crystallographic experiments unambiguously confirm the formation of a covalent bond between the inhibitor and a specific residue, such as a histidine or a serine in the active site. acs.org

The Protein Data Bank (PDB) serves as a repository for such structural data. For example, the entry with PDB ID 1i29 contains structural information related to this compound. drugbank.com Analysis of these structures demonstrates that the binding of the inhibitor can induce conformational changes in the enzyme, which are critical for the inactivation process. The precise orientation of the inhibitor within the active site, as revealed by X-ray crystallography, is essential for a detailed understanding of the enzyme's catalytic mechanism and how it is subverted by the inhibitor.

| Enzyme | Inhibitor | PDB ID | Resolution (Å) | Key Finding |

|---|---|---|---|---|

| Bacterial Sliding Clamp (EcSC) | Peptide-based chloroacetamide | 8PAY | 1.22 | Confirmed covalent bond formation with His175. acs.org |

| ADC-7 β-lactamase | Boronic acid inhibitor (SM23) | Not specified | 1.88 - 1.95 | Revealed the role of the carboxylate group in inhibitor recognition. nih.gov |

| Cystathionine (B15957) gamma-lyase | This compound | 1i29 | Not specified | Provides structural basis for inhibition. drugbank.com |

Spectroscopic Analysis of Covalent Complexes (e.g., UV-Vis, NMR)

Spectroscopic techniques are vital for characterizing the electronic and structural properties of the covalent adducts formed between this compound and its target enzymes, both in solution and in the solid state.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for studying enzymes with chromophoric cofactors like PLP or flavins. The formation of a covalent adduct with this compound often leads to significant changes in the absorption spectrum of the cofactor. For example, the inactivation of L-lactate oxidase by 2-hydroxy-3-butynoate, a related acetylenic substrate, results in the formation of an inactivated enzyme with distinct absorption maxima at 318 and 368 nm. nih.gov This is in contrast to the transient intermediate, which displays a long-wavelength absorption band around 600 nm. nih.gov Similarly, the reaction of D-lactate dehydrogenase with 2-hydroxy-3-butynoic acid forms a new pink chromophore, indicating a covalent modification of the flavin coenzyme. d-nb.info The UV-Vis spectrum of this adduct shows characteristic peaks that differ from the native enzyme, providing evidence for the formation of the covalent complex. d-nb.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the precise chemical structure of the inhibitor-enzyme adduct. Both 1H and 13C NMR can provide detailed information about the connectivity of atoms and the chemical environment of specific nuclei. chemsrc.com In the study of the adduct formed between lactate (B86563) oxidase and 2-hydroxy-3-butynoate, Fourier transform NMR spectroscopy, in conjunction with isotopic labeling, was instrumental in determining the structure of the covalent adduct. d-nb.info These analyses can reveal which atoms of the inhibitor are covalently linked to the enzyme or its cofactor.

| Enzyme | Inhibitor/Analog | Spectroscopic Method | Key Spectral Features |

|---|---|---|---|

| L-lactate oxidase | 2-hydroxy-3-butynoate | UV-Vis | Inactivated enzyme λmax: 318, 368 nm. nih.gov |

| D-lactate dehydrogenase | 2-hydroxy-3-butynoic acid | UV-Vis | Formation of a new pink chromophore. d-nb.info |

| Lactate Oxidase | 2-hydroxy-3-butynoate | NMR | Elucidation of the covalent adduct structure. d-nb.info |

Computational Modeling of Binding and Inactivation Mechanisms

Computational modeling has emerged as a powerful complementary tool to experimental techniques for investigating the binding of this compound to enzymes and the subsequent inactivation process. These methods can provide dynamic and energetic insights that are often difficult to obtain through experimental means alone.

Molecular docking simulations can predict the initial binding pose of this compound within the enzyme's active site. This is often the first step in understanding how the inhibitor is recognized and oriented for the subsequent chemical reaction. Following docking, more sophisticated methods like molecular dynamics (MD) simulations can be employed to study the stability of the enzyme-inhibitor complex and to explore the conformational changes that may occur upon binding.

Quantum mechanics/molecular mechanics (QM/MM) calculations are particularly well-suited for modeling the chemical reaction of covalent bond formation. In this hybrid approach, the region of the system where the bond-breaking and bond-forming events occur (e.g., the inhibitor and the key active site residues) is treated with a high level of quantum mechanical theory, while the remainder of the protein and solvent is treated with a more computationally efficient molecular mechanics force field. This allows for the detailed investigation of the reaction pathway, including the identification of transition states and the calculation of activation energies. Such studies can elucidate the precise mechanism of inactivation, for example, by a Michael addition of a nucleophilic residue to the activated alkyne of the inhibitor. researchgate.net

Computational alanine (B10760859) scanning is another valuable technique that can be used to identify key residues involved in inhibitor binding. mdpi.com By systematically mutating residues in the active site to alanine in silico and calculating the change in binding free energy, researchers can pinpoint the "hot spot" residues that contribute most significantly to the binding affinity of this compound.

These computational approaches, when integrated with experimental data from X-ray crystallography and spectroscopy, provide a comprehensive picture of the structural and mechanistic basis for the inhibition of enzymes by this compound.

Derivatives and Analogs of L 2 Amino 3 Butynoic Acid in Chemical Biology

Rational Design and Synthesis of Modified Analogs as Biochemical Probes

A significant focus of these engineered analogs has been enzymes like cystathionine (B15957) gamma-lyase and cysteine desulfurase. drugbank.comuniprot.org L-2-amino-3-butynoic acid is known to inhibit these enzymes. drugbank.comuniprot.org The core of this inhibition lies in the "suicide" or "mechanism-based" inactivation pathway, where the enzyme's own action on the analog triggers its inactivation. The alkyne group of these compounds is essential for this mechanism. The enzyme processes the alkyne into a highly reactive intermediate called an allene (B1206475), which then permanently attaches to the PLP cofactor, deactivating the enzyme.

Scientists have created various analogs to understand how their structure affects this inactivation. For example, changing the terminal alkyne can adjust the reactivity of the allene that is formed. Adding larger chemical groups can alter the speed of inactivation and how specifically it targets different PLP-dependent enzymes.

The creation of these analogs typically requires several steps of chemical synthesis. uah.es The process often starts with a protected amino acid, which is then chemically altered to include the butynoic acid side chain. A crucial part of this process is ensuring the correct 3D arrangement (stereochemistry) of the molecule, as the biological effects are highly dependent on the L-configuration at the alpha-carbon. uah.esdrugbank.com

Applications in Activity-Based Protein Profiling (ABPP) and Target Identification

This compound and its derivatives are valuable tools in activity-based protein profiling (ABPP), a sophisticated method used to find and study active enzymes in complex biological samples. wikipedia.orgnih.gov ABPP uses chemical probes that attach to the active site of a particular family of enzymes. wikipedia.org The unique way this compound works, by forming a reactive allene, makes it a great foundation for ABPP probes that target PLP-dependent enzymes.

An ABPP probe built from this compound typically has two main parts: the reactive alkyne "warhead" and a "tag" for detection. wikipedia.orgacs.org This tag can be a fluorescent molecule, a biotin (B1667282) molecule for easy isolation, or a chemical handle for "click chemistry," a method for easily joining molecules together. wikipedia.orgacs.org

When this probe is added to a cell extract or living cells, it selectively binds to its target enzymes. universiteitleiden.nl After this labeling, the tagged proteins can be seen with a fluorescence microscope or collected using affinity methods. acs.orgresearchgate.net These isolated proteins are then identified using mass spectrometry. nih.gov This allows researchers to pinpoint which enzymes are targeted by the this compound analog within a complex biological environment. nih.govuu.nl This technique has been used to discover new protein targets for these compounds and to study the activity of different PLP-dependent enzymes. uu.nlresearchgate.net

Table 1: Key Components of an this compound-Based ABPP Probe

| Component | Function | Examples |

| Scaffold | The core structure of the probe. | This compound |

| Warhead | The reactive group that covalently binds to the target enzyme. | Alkyne |

| Tag/Reporter | A group that allows for visualization and/or enrichment of the labeled protein. | Biotin, Fluorophore, Alkyne/Azide (B81097) for Click Chemistry |

Development of this compound as a Scaffold for Novel Research Tools

The inherent reactivity and biological function of this compound make it a valuable starting point, or scaffold, for creating new and advanced research tools in chemical biology. rug.nlgoogle.com Its structure can be built upon to generate more complex molecular probes for investigating intricate biological pathways.

One area of innovation is the creation of "smart" or "activatable" probes. These probes are designed to be inactive until they encounter their specific enzyme target. For instance, the alkyne part of the this compound could be temporarily blocked with a light-sensitive group. The probe would only become active when exposed to a specific wavelength of light, allowing for precise control over when and where enzyme inhibition occurs.

Additionally, the this compound scaffold can be integrated into larger molecules to form bifunctional probes. rug.nl For example, it could be attached to a molecule known to bind to a specific receptor or protein. This would guide the inhibitory part of the probe to a particular location within the cell or to a specific protein complex, increasing its selectivity and minimizing off-target effects. The versatility of the butynoic acid functional group is also highlighted by its use in "click chemistry" to link molecules together, as seen in the synthesis of complex peptidomimetics. mdpi.com The development of such sophisticated research tools based on the this compound scaffold continues to advance the field of chemical biology. nih.govresearchgate.net

Future Research Directions and Emerging Applications in Chemical Biology

Advancements in Mechanism-Based Enzyme Inhibitor Design Strategies

The design of mechanism-based enzyme inhibitors, also known as suicide inhibitors, represents a powerful strategy for achieving high selectivity and potency in drug development. nih.gov These inhibitors are initially unreactive but are converted into a highly reactive species by the target enzyme's catalytic mechanism, leading to irreversible inactivation. nih.gov L-2-amino-3-butynoic acid and other alkynyl amino acids are prime candidates for this approach due to the latent reactivity of their triple bond.

Future strategies in this area are likely to focus on several key aspects:

Targeting a Broader Range of Enzymes: While initial studies have focused on specific enzyme classes, there is a vast potential to expand the application of alkynyl amino acid-based inhibitors. Researchers are exploring the design of inhibitors for enzymes involved in various diseases, including cancer and autoimmune disorders. mdpi.com For instance, the development of inhibitors for enzymes like cystathionine (B15957) gamma-lyase (CTH), which is implicated in hepatocellular carcinoma, is an active area of investigation. researchgate.netresearchgate.net

Computational and In Silico Design: Advances in computational chemistry and molecular modeling will play a crucial role in the rational design of next-generation inhibitors. These tools can predict the binding affinity and reactivity of novel alkynyl amino acid derivatives, thereby accelerating the discovery process and reducing the need for extensive empirical screening. d-nb.info

A notable example of a mechanism-based inhibitor is 2-hydroxy-3-butynoic acid, which has been shown to inactivate flavin-linked lactate (B86563) dehydrogenase. nih.govscispace.com This highlights the potential of small molecules with alkyne functionalities to act as potent and specific enzyme inactivators.

Elucidation of Novel Enzyme Targets and Biochemical Pathways Modulated by Alkynyl Amino Acids

A significant area of future research lies in identifying previously unknown enzyme targets and biochemical pathways that are affected by this compound and related compounds. The unique chemical properties of the alkyne group make it a valuable tool for "activity-based protein profiling" (ABPP), a powerful chemoproteomic strategy.

Key research directions include:

Activity-Based Protein Profiling (ABPP): This technique utilizes chemical probes that covalently react with the active sites of enzymes. Alkynyl amino acids can be designed as ABPP probes. Once an enzyme is labeled by the probe, it can be identified using techniques like mass spectrometry. This approach has the potential to uncover novel enzyme targets that may be involved in disease processes.

"Click Chemistry" for Target Identification: The terminal alkyne of this compound can readily undergo "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.com This allows for the attachment of reporter tags (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) to the enzyme target, facilitating its isolation and identification. mdpi.comnih.gov

Metabolomics and Pathway Analysis: By introducing this compound into biological systems, researchers can study its effects on metabolic pathways. Changes in the levels of various metabolites can provide clues about the enzymes and pathways being modulated. This approach can help in understanding the broader biological consequences of inhibiting a particular enzyme. For instance, studies on the metabolic effects of inhibiting cystathionine gamma-lyase (CTH) with compounds like this compound could reveal new insights into cysteine metabolism and its role in diseases like hepatocellular carcinoma. researchgate.netresearchgate.net

| Enzyme Target | Organism/System | Significance |

| Cystathionine gamma-lyase (CTH) | Humans | Implicated in hepatocellular carcinoma and represents a potential therapeutic target. researchgate.netresearchgate.netdrugbank.com |

| Cysteine desulfurase | Escherichia coli / Humans | Plays a crucial role in sulfur metabolism and is essential under conditions of oxidative stress. drugbank.com |

| L-amino acid oxidase (LAAO) | Immune cells | Involved in the oxidation of L-amino acids and has a role in immune responses. aai.org |

| Pyruvate (B1213749) Dehydrogenase Complex | Bacteria / Mammals | A key enzyme complex in cellular metabolism that can be irreversibly inhibited by related alkynoic acids. nih.gov |

Development of this compound-Based Tools for Pathway Perturbation and Visualization in Research Models

The ability to perturb and visualize biochemical pathways in living systems is crucial for understanding complex biological processes. This compound and other alkynyl amino acids are being developed into sophisticated chemical tools for these purposes.

Emerging applications in this domain include:

Probes for In Vivo Imaging: By incorporating a fluorescent tag onto an alkynyl amino acid via click chemistry, researchers can create probes for visualizing the localization and activity of specific enzymes or metabolic pathways within cells and even whole organisms. nih.govresearchgate.net This allows for real-time monitoring of biological processes in their native context. The development of fluorescent unnatural amino acids is a rapidly growing field with significant potential for biological imaging. researchgate.netacs.orgacs.org

Tools for Pathway Perturbation: this compound can be used to selectively inhibit specific enzymes, thereby perturbing the corresponding biochemical pathway. nih.gov By observing the downstream effects of this perturbation, researchers can gain a deeper understanding of the pathway's function and its connections to other cellular processes. This approach is particularly valuable for dissecting complex signaling networks and metabolic fluxes.

Genetically Encoded Alkynyl Amino Acids: A groundbreaking area of research involves the genetic incorporation of unnatural amino acids, including those with alkyne functionalities, directly into proteins. nih.gov This allows for the site-specific installation of a chemical handle that can be used for a variety of applications, including protein labeling, tracking, and the creation of novel protein-based therapeutics.

The development of these chemical biology tools will undoubtedly provide invaluable insights into the intricate workings of biological systems and pave the way for new diagnostic and therapeutic strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for L-2-amino-3-butynoic acid in laboratory settings, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves Strecker or Gabriel synthesis, with modifications to accommodate the alkyne group. For example, selective protection of the amino group using tert-butoxycarbonyl (Boc) followed by alkyne introduction via Sonogashira coupling may optimize yield. Reaction pH (maintained at 8–9) and temperature (controlled at 25–30°C) are critical to minimize side reactions like alkyne polymerization. Purification via reverse-phase HPLC with a C18 column ensures high purity (>95%) . Deuterated analogs (e.g., deuterium at specific positions) can be synthesized using deuterated reagents, as outlined in protocols for structurally similar compounds .

Q. What analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the alkyne and amino group positions. For example, the alkyne proton appears as a singlet at ~2.5 ppm in D₂O. High-resolution mass spectrometry (HRMS) validates molecular weight (C₄H₉NO₂; theoretical 103.12 g/mol). Purity assessment via HPLC with UV detection at 210 nm is recommended due to the compound’s lack of chromophores . Polarimetry confirms enantiomeric purity (specific rotation [α]₂₀^D ≈ +12° in water), critical for biological studies .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon) to prevent oxidation of the alkyne group. Aqueous solutions should be prepared fresh or stored at 4°C for ≤24 hours. Use phosphate-buffered saline (PBS, pH 7.4) for dissolution to avoid degradation. Safety protocols include wearing nitrile gloves and eye protection, as skin contact may cause irritation .

Advanced Research Questions

Q. How can researchers design experiments to study the binding mechanism of this compound with pyridoxal phosphate-dependent enzymes?

- Methodological Answer : Use X-ray crystallography to resolve the enzyme-ligand complex, focusing on the interaction between the alkyne group and the pyridoxal phosphate cofactor. Isothermal titration calorimetry (ITC) quantifies binding affinity (Kd) and stoichiometry. Competitive inhibition assays with pyridoxal phosphate analogs (e.g., pyridoxal 5’-phosphate) can validate specificity. Mutagenesis studies (e.g., replacing active-site lysine residues) further elucidate binding residues .

Q. How should contradictory data on the inhibitory effects of this compound across enzyme isoforms be resolved?

- Methodological Answer : Conduct comparative kinetic analyses using purified isoforms under standardized conditions (pH 7.4, 37°C). Control variables like enzyme concentration (0.1–1.0 µM) and pre-incubation time (5–30 min) to isolate isoform-specific effects. Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to assess significance. Cross-validate findings with knock-out cell lines or CRISPR-edited enzymes to confirm target specificity .

Q. What isotopic labeling strategies are optimal for tracing this compound in metabolic pathway studies?

- Methodological Answer : Incorporate ¹³C at the alkyne carbon via modified Strecker synthesis to track incorporation into downstream metabolites. For in vivo studies, use deuterated analogs (e.g., D₃ at the methyl group) analyzed via LC-MS/MS. Pulse-chase experiments in cell cultures (e.g., HEK293T) with labeled compound (10 µM) over 24 hours can map metabolic flux .

Q. How can computational modeling predict the structural analogs of this compound with enhanced enzyme affinity?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the enzyme’s crystal structure (PDB ID). Focus on modifying the alkyne group to a propargyl ether or introducing methyl groups at position 3. Density Functional Theory (DFT) calculations (B3LYP/6-31G**) assess electronic effects on binding. Validate top candidates via synthesis and enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.